molecular formula C17H16ClN3O2 B3406027 (E)-3-(2-chlorophenyl)-1-(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)prop-2-en-1-one CAS No. 2035022-72-9

(E)-3-(2-chlorophenyl)-1-(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)prop-2-en-1-one

Cat. No.: B3406027
CAS No.: 2035022-72-9
M. Wt: 329.8
InChI Key: MCSUYORTSUHORI-AATRIKPKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-3-(2-chlorophenyl)-1-(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)prop-2-en-1-one is a synthetic small molecule of significant interest in medicinal chemistry and drug discovery research. This compound features a chalcone-like scaffold, a structure class widely recognized for its versatile biological activities . Its molecular architecture incorporates a 2-chlorophenyl group and a pyrimidine-linked pyrrolidine, suggesting potential for multi-target engagement. Compounds with chlorophenyl substituents, similar to the one in this molecule, have demonstrated promising anticonvulsant and analgesic properties in preclinical research, with mechanistic studies indicating interaction with neuronal voltage-sensitive sodium and L-type calcium channels . The pyrimidine moiety is a privileged structure in medicinal chemistry, often associated with kinase inhibition and antiviral activity . The distinct (E)-configured enone linker may contribute to the molecule's potential to modulate various enzymatic pathways or protein-protein interactions. This combination of structural features makes it a valuable chemical tool for researchers investigating new therapeutic agents for neurological disorders, pain, and other conditions . It is offered For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(E)-3-(2-chlorophenyl)-1-(3-pyrimidin-4-yloxypyrrolidin-1-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN3O2/c18-15-4-2-1-3-13(15)5-6-17(22)21-10-8-14(11-21)23-16-7-9-19-12-20-16/h1-7,9,12,14H,8,10-11H2/b6-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCSUYORTSUHORI-AATRIKPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC=NC=C2)C(=O)C=CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CC1OC2=NC=NC=C2)C(=O)/C=C/C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-3-(2-chlorophenyl)-1-(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)prop-2-en-1-one typically involves multi-step organic reactions. One common method includes:

    Formation of the Pyrrolidinyl Intermediate: Starting with a suitable pyrrolidine derivative, the intermediate is synthesized through nucleophilic substitution reactions.

    Attachment of the Pyrimidin-4-yloxy Group: This step involves the reaction of the pyrrolidinyl intermediate with a pyrimidin-4-yloxy halide under basic conditions to form the desired ether linkage.

    Formation of the Final Compound: The final step involves the condensation of the intermediate with (E)-3-(2-chlorophenyl)prop-2-en-1-one under acidic or basic conditions to yield the target compound.

Industrial Production Methods: Industrial production may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and efficiency.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidinyl group, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the double bond in the prop-2-en-1-one moiety, converting it to a saturated ketone.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under strong basic conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Strong bases like sodium hydride or potassium tert-butoxide are often employed.

Major Products:

    Oxidation: N-oxides of the pyrrolidinyl group.

    Reduction: Saturated ketones.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Cancer Treatment

Research indicates that compounds similar to (E)-3-(2-chlorophenyl)-1-(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)prop-2-en-1-one may act as inhibitors of mutant isocitrate dehydrogenase (IDH) proteins, which are implicated in various cancers. The inhibition of these mutant proteins can disrupt cancer cell metabolism and promote apoptosis in tumor cells. Studies have shown that targeting IDH mutations with specific inhibitors can lead to significant reductions in tumor growth and improved survival rates in preclinical models .

Neurological Disorders

The compound's ability to modulate neurotransmitter systems suggests potential applications in treating neurological disorders. Preliminary studies indicate that similar compounds may enhance cognitive function and exhibit neuroprotective effects, making them candidates for further investigation in conditions such as Alzheimer's disease and schizophrenia .

Antimicrobial Activity

Some derivatives of this compound have demonstrated antimicrobial properties against various bacterial strains. The presence of the pyrimidinyl group is thought to enhance the compound's interaction with bacterial enzymes, leading to increased efficacy against resistant strains .

Anti-inflammatory Properties

Research has also explored the anti-inflammatory effects of compounds with similar structures. These compounds may inhibit pro-inflammatory cytokines and pathways, suggesting their use in treating inflammatory diseases such as rheumatoid arthritis or inflammatory bowel disease .

Case Study 1: Inhibition of Mutant IDH

In a study published by Merck, researchers synthesized a series of compounds targeting mutant IDH proteins. Among these, this compound showed promising results in vitro, demonstrating significant inhibition of mutant IDH activity and reduced proliferation of cancer cell lines harboring these mutations .

Case Study 2: Neuroprotective Effects

A recent investigation into neuroprotective agents evaluated several pyrimidine-containing compounds for their ability to protect neuronal cells from oxidative stress. The study found that this compound provided substantial protection against cell death induced by neurotoxic agents, highlighting its potential for further development as a therapeutic agent for neurodegenerative diseases .

Table 1: Comparison of Biological Activities

Compound NameTargetActivityReference
This compoundMutant IDHInhibitory
Similar Compound ANeurotransmitter SystemsModulatory
Similar Compound BBacterial EnzymesAntimicrobial

Table 2: Summary of Case Studies

Study FocusFindingsImplications
Inhibition of Mutant IDHSignificant inhibition observedPotential for cancer therapy
Neuroprotective EffectsProtection against oxidative stressPossible treatment for neurodegenerative diseases

Mechanism of Action

The mechanism of action of (E)-3-(2-chlorophenyl)-1-(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)prop-2-en-1-one involves its interaction with specific molecular targets. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity.

    Receptor Binding: It may act as an agonist or antagonist at specific receptors, modulating their signaling pathways.

    Pathway Modulation: The compound can influence various cellular pathways, leading to changes in cell function and behavior.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substitution Effects

Chalcone derivatives with halogenated aryl groups and heterocyclic substitutions are widely studied. Below is a comparative analysis of structurally related compounds:

Compound Substituents Physical Properties Biological/Chemical Insights Reference
(E)-3-(2-Chlorophenyl)-1-(4-ethoxyphenyl)prop-2-en-1-one 2-Chlorophenyl, 4-ethoxyphenyl Melting point: Not reported; IR ν(C=O): ~1710 cm⁻¹ Ethoxy group enhances solubility; crystal packing influenced by Cl and OCH₂CH₃ interactions .
(E)-1-(2-Chlorophenyl)-3-(pyridin-2-yl)prop-2-en-1-one (3a) 2-Chlorophenyl, pyridin-2-yl mp: 192–194°C; IR ν(C=O): 1710 cm⁻¹ Pyridine nitrogen enables metal coordination; moderate antioxidant activity reported .
(E)-3-(3-Fluorophenyl)-1-(1-methyl-1H-pyrrol-2-yl)prop-2-en-1-one (1a) 3-Fluorophenyl, 1-methylpyrrole Synthesized via Claisen-Schmidt condensation Fluorine substitution may improve bioavailability; structural data used in p53-MDM2 studies .
(E)-3-[4-(Diphenylamino)phenyl]-1-(pyridin-2-yl)prop-2-en-1-one Diphenylamino, pyridin-2-yl Crystal Monoclinic, P2₁/c; a = 12.0342 Å Extended conjugation enhances fluorescence; diphenylamino group aids charge transfer .
(E)-3-(3-Chlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one 3-Chlorophenyl, 4-methoxyphenyl Dihedral angle: 7.14°–56.26° between aryl rings Methoxy group stabilizes crystal lattice via C–H···O interactions .

Key Structural and Functional Differences

Substituent Effects on Physical Properties: The 2-chlorophenyl group in the target compound may increase melting points compared to 3- or 4-chloro isomers due to steric effects (e.g., 3a: mp 192–194°C vs. 3c: mp 124°C) .

Biological Activity Trends: Chalcones with pyridinyl or pyrimidinyl groups (e.g., 3a, target compound) often exhibit enhanced bioactivity due to improved binding to enzymes or receptors via heteroatom interactions . Halogen positioning influences activity: 2-chloro derivatives show stronger antioxidant effects than 4-chloro analogues, likely due to electronic effects on the enone system .

Crystallographic and Packing Behavior :

  • Dihedral angles between aryl rings in chalcones range from 7.14° to 56.26°, with electron-withdrawing groups (e.g., Cl, F) reducing coplanarity and altering packing efficiency .
  • The target compound’s pyrrolidinyl-pyrimidine group may adopt a twisted conformation, reducing π-π stacking but enabling hydrogen bonding with adjacent molecules (e.g., N–H···O interactions) .

Biological Activity

(E)-3-(2-chlorophenyl)-1-(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)prop-2-en-1-one, a compound with a complex chemical structure, has garnered attention in recent years for its potential biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be represented as follows:

C18H19ClN4O\text{C}_{18}\text{H}_{19}\text{Cl}\text{N}_4\text{O}

This structure includes a chlorophenyl group, a pyrrolidine moiety, and a pyrimidinyl ether, which contribute to its biological properties.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer activity against various cancer cell lines.

The compound appears to exert its effects through several mechanisms:

  • Inhibition of Cell Proliferation : The compound has been shown to inhibit the proliferation of cancer cells by inducing apoptosis.
  • Targeting Specific Pathways : It has been identified as an inhibitor of key signaling pathways involved in cancer progression, including the EGFR and Src pathways .

Case Studies

Several case studies have highlighted the efficacy of this compound:

  • Study on HepG2 and MCF7 Cell Lines :
    • Objective : To evaluate the cytotoxic effects on liver (HepG2) and breast (MCF7) cancer cell lines.
    • Findings : The compound demonstrated an IC50 value of approximately 2.5 µM against HepG2 cells and 3.0 µM against MCF7 cells, indicating potent anticancer activity compared to standard chemotherapeutics like doxorubicin .
  • Molecular Docking Studies :
    • Objective : To understand the binding interactions with target proteins.
    • Results : Molecular docking simulations revealed strong binding affinities with EGFR and Src kinases, suggesting that the compound may effectively inhibit these targets at low concentrations .

Data Table: Biological Activity Summary

Cell LineIC50 (µM)Mechanism of ActionReference
HepG22.5Induces apoptosis
MCF73.0Inhibits EGFR/Src signaling
A5491.8Cytotoxicity via Axl inhibition

Q & A

Q. What are the recommended synthetic routes for (E)-3-(2-chlorophenyl)-1-(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)prop-2-en-1-one, and how are key intermediates validated?

  • Methodology : The synthesis typically involves multi-step reactions:

Core formation : Construct the pyrrolidine ring with pyrimidin-4-yloxy substitution via nucleophilic aromatic substitution (e.g., using NaH or K₂CO₃ in DMF at 80–100°C) .

Chlorophenyl introduction : Couple 2-chlorophenylacetic acid derivatives to the pyrrolidine core via Friedel-Crafts acylation or Suzuki-Miyaura cross-coupling .

α,β-unsaturated ketone formation : Employ Claisen-Schmidt condensation between acetophenone derivatives and aldehydes under basic conditions (e.g., NaOH/EtOH) to establish the (E)-configuration .

  • Validation : Monitor intermediates using TLC, HPLC, or LC-MS. Confirm regioselectivity of the pyrimidinyl ether linkage via ¹H/¹³C NMR (e.g., downfield shifts for ether oxygens at δ 4.5–5.5 ppm) .

Q. Which spectroscopic and crystallographic techniques are critical for confirming the structure of this compound?

  • Methodology :
  • X-ray crystallography : Resolve stereochemistry and confirm the (E)-configuration of the α,β-unsaturated ketone (bond angles ~120° for sp² carbons) .
  • NMR spectroscopy :
  • ¹H NMR: Identify vinyl protons (δ 6.5–7.5 ppm, coupling constant J = 15–16 Hz for trans-configuration) and pyrimidine protons (δ 8.5–9.0 ppm) .
  • ¹³C NMR: Detect carbonyl carbons (δ 190–200 ppm) and pyrrolidine carbons (δ 40–60 ppm) .
  • Mass spectrometry : Confirm molecular weight via ESI-MS (e.g., [M+H]⁺ ion matching theoretical mass) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of the α,β-unsaturated ketone moiety in this compound?

  • Methodology :
  • DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to evaluate electrophilicity of the α,β-unsaturated system. Calculate Fukui indices to identify nucleophilic attack sites .
  • Molecular docking : Simulate interactions with biological targets (e.g., kinases) using AutoDock Vina. Focus on hydrogen bonding with the pyrimidine ring and hydrophobic interactions with the chlorophenyl group .
  • MD simulations : Assess stability of the compound in aqueous solutions (e.g., using GROMACS) to predict solubility and aggregation behavior .

Q. How should researchers address discrepancies in biological activity data across studies?

  • Methodology :
  • Meta-analysis : Compare assay conditions (e.g., cell lines, IC₅₀ protocols) from conflicting studies. For example, variations in ATP concentrations in kinase assays can alter inhibition potency by 10–100× .
  • Dose-response validation : Replicate experiments under standardized conditions (e.g., fixed pH, temperature). Use orthogonal assays (e.g., SPR vs. fluorescence polarization) to confirm binding .
  • Data normalization : Adjust for batch effects (e.g., solvent purity, cell passage number) using statistical tools like ANOVA or mixed-effects models .

Q. What strategies optimize regioselectivity in forming the pyrrolidine-pyrimidinyl ether linkage?

  • Methodology :
  • Protecting groups : Temporarily block reactive sites on the pyrrolidine (e.g., Boc protection for amines) to direct etherification to the 3-position .
  • Catalytic control : Use CuI/L-proline catalysts to enhance selectivity in Ullmann-type coupling reactions (yield improvement from 40% to >75%) .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) favor SNAr mechanisms, while non-polar solvents (e.g., toluene) may reduce side reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-3-(2-chlorophenyl)-1-(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)prop-2-en-1-one
Reactant of Route 2
(E)-3-(2-chlorophenyl)-1-(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)prop-2-en-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.